1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole
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Overview
Description
1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a 4-chloro-3,5-dimethylphenoxyacetyl group
Preparation Methods
The synthesis of 1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole typically involves the reaction of 4-chloro-3,5-dimethylphenol with acetic anhydride to form 4-chloro-3,5-dimethylphenoxyacetyl chloride. This intermediate is then reacted with 3-methyl-1H-pyrazole under basic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity .
Chemical Reactions Analysis
1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the carbonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituent, to form various derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols
Scientific Research Applications
1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, but it is believed to involve inhibition of certain enzymes or interference with cellular signaling pathways .
Comparison with Similar Compounds
1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole can be compared with similar compounds such as:
4-chloro-3,5-dimethylphenoxyacetic acid: This compound shares the phenoxyacetyl group but lacks the pyrazole ring, resulting in different chemical and biological properties.
3-methyl-1H-pyrazole: This compound contains the pyrazole ring but lacks the phenoxyacetyl group, leading to distinct reactivity and applications.
4-chloro-3,5-dimethylphenol: This compound is a precursor in the synthesis of this compound and has its own set of applications in chemistry and industry
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-1-(3-methylpyrazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-9-6-12(7-10(2)14(9)15)19-8-13(18)17-5-4-11(3)16-17/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKXIQUWWHCGQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C(=O)COC2=CC(=C(C(=C2)C)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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